molecular formula C12H13ClN2O2 B2656859 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008956-18-0

4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2656859
CAS RN: 1008956-18-0
M. Wt: 252.7
InChI Key: UNOYIPQIYSCFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline moiety, which is a type of heterocyclic compound. They are known for their wide range of biological activities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which is a type of acyl chloride. Acyl chlorides are highly reactive and can undergo a variety of reactions, including nucleophilic acyl substitution .

Scientific Research Applications

Corrosion Inhibition

A study conducted by Zarrouk et al. (2014) revealed that quinoxalines, including compounds similar to 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone, are effective as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations helped establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).

Antibacterial Activity

Asghari et al. (2014) investigated the antibacterial activity of pyranoquinoline derivatives, which are structurally related to 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone. These compounds showed moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa (Asghari et al., 2014).

Photoreactive Properties

Ide et al. (1977) studied the photoreaction of quinoline derivatives, including those related to the compound . They found that quinolines substituted with electron-withdrawing groups at the C-4 position in propionic acid formed specific products upon irradiation (Ide et al., 1977).

Potential Antidepressant Agents

Sarges et al. (1990) synthesized a series of triazoloquinoxalines, closely related to 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone, that exhibited properties suggesting their potential as rapid-acting antidepressant agents. These compounds also showed strong binding to adenosine A1 and A2 receptors (Sarges et al., 1990).

Antituberculosis Activity

Jaso et al. (2005) synthesized quinoxaline derivatives with notable in vitro antituberculosis activity. The presence of specific substituents on the quinoxaline nucleus significantly influenced their activity, highlighting the potential of such compounds in developing new treatments for tuberculosis (Jaso et al., 2005).

Photovoltaic Applications

Zeyada et al. (2016) explored the photovoltaic properties of quinoline derivatives, which include compounds structurally similar to 4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone. They found these compounds to be effective in fabricating organic–inorganic photodiode devices (Zeyada et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinoxalinone derivatives are known to have antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

As with any chemical compound, handling “4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone” would require appropriate safety precautions. In general, acyl chlorides, such as the chloroacetyl group in this compound, can be hazardous and corrosive .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives. This could include testing its activity against various types of bacteria, fungi, and cancer cells .

properties

IUPAC Name

4-(2-chloroacetyl)-3-ethyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-2-9-12(17)14-8-5-3-4-6-10(8)15(9)11(16)7-13/h3-6,9H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOYIPQIYSCFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2N1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroacetyl)-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.